N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide
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Description
N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C15H19N5O3S2 and its molecular weight is 381.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been reported to exhibit potent antimicrobial activity
Mode of Action
It is known that many thiadiazole derivatives interact with their targets through hydrogen bonding and other intermolecular interactions . These interactions can lead to changes in the target’s function, potentially inhibiting its activity and leading to the compound’s antimicrobial effects .
Biochemical Pathways
It is known that many antimicrobial agents work by disrupting essential biochemical pathways in the target organisms, such as dna replication, protein synthesis, or cell wall synthesis
Pharmacokinetics
The lipophilicity of similar compounds has been studied, which can influence their absorption and distribution
Result of Action
It is known that many antimicrobial agents work by causing cell death or inhibiting growth
Action Environment
Factors such as ph, temperature, and the presence of other substances can influence the activity of many antimicrobial agents
Properties
IUPAC Name |
N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S2/c1-11-14(24-19-18-11)15(21)20-7-4-12(5-8-20)9-17-25(22,23)13-3-2-6-16-10-13/h2-3,6,10,12,17H,4-5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVNZYXFOJBQJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.